molecular formula C9H11IO B3045058 4-Iodo-3-isopropylphenol CAS No. 1017608-20-6

4-Iodo-3-isopropylphenol

Cat. No.: B3045058
CAS No.: 1017608-20-6
M. Wt: 262.09 g/mol
InChI Key: ASGJFGTVILJXCK-UHFFFAOYSA-N
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Description

4-Iodo-3-isopropylphenol: is an aromatic organic compound characterized by the presence of an iodine atom and an isopropyl group attached to a phenol ring

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 4-Iodo-3-isopropylphenol typically involves the iodination of 3-isopropylphenol. One efficient method includes the use of iodine monochloride in methanol under acidic conditions. This reaction yields this compound along with minor amounts of other iodinated isomers .

Industrial Production Methods:

Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process would require careful control of reaction conditions to maximize yield and purity. Purification is often achieved through techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions:

4-Iodo-3-isopropylphenol can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Suzuki-Miyaura Coupling: Palladium catalysts and aryl boronic acids are commonly used.

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

    Coupling Reactions: Formation of biaryl compounds.

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of hydroxy derivatives or deiodinated products.

Scientific Research Applications

4-Iodo-3-isopropylphenol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Iodo-3-isopropylphenol largely depends on its chemical reactivity. The iodine atom and phenol group can interact with various molecular targets, facilitating reactions such as electrophilic aromatic substitution. The compound’s effects are mediated through its ability to participate in these chemical transformations, impacting molecular pathways involved in synthesis and catalysis.

Comparison with Similar Compounds

    4-Iodophenol: Similar structure but lacks the isopropyl group.

    3-Iodo-4-isopropylphenol: Isomer with different positioning of the iodine and isopropyl groups.

    4-Bromophenol: Bromine instead of iodine, affecting reactivity and applications.

Uniqueness:

4-Iodo-3-isopropylphenol is unique due to the specific positioning of the iodine and isopropyl groups, which influences its reactivity and potential applications. The presence of the isopropyl group can affect the compound’s steric and electronic properties, making it distinct from other iodophenols.

Properties

IUPAC Name

4-iodo-3-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11IO/c1-6(2)8-5-7(11)3-4-9(8)10/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGJFGTVILJXCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=CC(=C1)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11IO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70647320
Record name 4-Iodo-3-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1017608-20-6
Record name 4-Iodo-3-(propan-2-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70647320
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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